molecular formula C18H20N2O6S B4631741 N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide

N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No. B4631741
M. Wt: 392.4 g/mol
InChI Key: MDINYZBOMMVONG-UHFFFAOYSA-N
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Description

The compound of interest, due to its complex nomenclature, suggests a structure that includes elements such as a benzodioxol moiety, a methoxy-methylphenylsulfonyl group, and a methylglycinamide segment. Compounds with these functionalities often exhibit interesting chemical and physical properties, warranting detailed analysis.

Synthesis Analysis

Studies on related compounds have explored various synthesis routes, including the generation of glycosyl triflates from thioglycosides using S-(4-methoxyphenyl) benzenethiosulfinate and trifluoromethanesulfonic anhydride in metal-free conditions (Crich & Smith, 2000), indicating potential methodologies for constructing complex molecules with similar functional groups.

Molecular Structure Analysis

Crystallographic studies on tetrazole derivatives including structures with sulfonamide groups have provided insights into molecular geometries and intermolecular interactions (Al-Hourani et al., 2015), which could be relevant for understanding the 3D arrangement of the compound .

Chemical Reactions and Properties

Reactions involving sulfonamides, such as those described by Abbasi et al. (2019) for the synthesis of benzodioxane and acetamide moieties as enzyme inhibitors (Abbasi et al., 2019), could shed light on the reactivity and functional capabilities of sulfonamide-containing compounds similar to the one of interest.

Physical Properties Analysis

The synthesis and characterization of related compounds, such as sulfonamides with specific substituents, provide valuable information on physical properties like melting points, solubility, and stability (Abbasi et al., 2019).

Chemical Properties Analysis

The detailed chemical properties of compounds can be elucidated through studies like those conducted by Jayaraj and Desikan (2020), which used DFT calculations for understanding geometrical and electronic parameters (Jayaraj & Desikan, 2020). Such analyses are crucial for predicting the behavior of complex molecules under various chemical conditions.

Scientific Research Applications

Synthesis and Drug Development

  • Antitumor and Anticancer Applications: Novel benzyl naphthyl sulfoxides/sulfones derived from Rigosertib have shown potent antineoplastic activity against various cancer cell lines, indicating the potential for compounds with similar structures in cancer therapy (Tang et al., 2021).
  • Antimicrobial and Antibiotic Research: Sulfamethoxazole and its transformation products have been studied for their behavior in environmental contexts, which may indirectly relate to the understanding of similar compounds' stability and transformation in various conditions (Nödler et al., 2012).

Pharmacological Evaluations

  • Analgesic and Anti-Inflammatory Properties: Celecoxib derivatives have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, showcasing the diverse pharmacological interests in sulfonamide derivatives (Küçükgüzel et al., 2013).
  • Herbicidal Activities: Triazolinone derivatives incorporating pharmacophores like cyclic imide and phenylurea into their structure have shown promising herbicidal activities, indicating the potential for related compounds in agricultural applications (Luo et al., 2008).

Chemical Synthesis and Characterization

  • Synthetic Methods and Chemical Characterization: Studies on the synthesis, characterization, and density functional theory calculations of sulfonyl derivatives highlight the importance of structural and electronic characterization in developing novel compounds for various applications (Sen & Cukurovalı, 2020).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-12-8-14(5-7-15(12)24-3)27(22,23)20(2)10-18(21)19-13-4-6-16-17(9-13)26-11-25-16/h4-9H,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDINYZBOMMVONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzodioxol-5-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
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N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
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N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
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N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
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N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
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N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide

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